Technical Documentation Center

3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione
  • CAS: 197652-05-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Pyrazole Ring Formation in the Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Understanding the intricacies of its synthesis is paramount for the rational design and development of novel therapeutics. This guide provides an in-depth analysis of the mechanism behind the formation of the pyrazole ring, with a specific focus on the synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. This synthesis is a variation of the classic Knorr pyrazole synthesis, a robust and versatile method for constructing substituted pyrazoles.[4][5] We will explore the underlying principles of the cyclocondensation reaction, the key intermediates involved, and the factors influencing the reaction's outcome. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of synthetic and medicinal chemistry.

Introduction: The Significance of the Pyrazole Nucleus

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[3] Their unique structural and electronic properties have made them a cornerstone in the development of a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, antimicrobials, and anticancer drugs.[1][6] The well-known anti-inflammatory drug Celecoxib, for instance, features a central pyrazole core. The biological activity of pyrazole derivatives is intrinsically linked to the substitution pattern on the pyrazole ring, which in turn is determined by the synthetic route employed.[7] A thorough understanding of the reaction mechanisms is therefore crucial for controlling the regioselectivity and overall efficiency of the synthesis.

The most fundamental and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][8][9][10] This reaction, famously discovered by Ludwig Knorr in 1883, offers a straightforward and efficient pathway to a diverse array of substituted pyrazoles.[1][4]

The Knorr Pyrazole Synthesis: A Foundation for Pyrazole Chemistry

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the preparation of pyrazoles through the acid-catalyzed reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][11][12] The versatility of this reaction allows for the introduction of various substituents onto the pyrazole core by simply modifying the starting materials.

The general mechanism of the Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][4] When unsymmetrical 1,3-dicarbonyl compounds are used, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[4][13] The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[4][13]

Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione: A Mechanistic Deep Dive

The synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione serves as an excellent case study to illustrate the nuances of pyrazole ring formation. This particular synthesis employs diethyl 2-ethoxy-3-oxosuccinate as the 1,3-dicarbonyl equivalent and phenylhydrazine as the hydrazine component.

The Starting Materials: Key Players in the Reaction
  • Diethyl 2-ethoxy-3-oxosuccinate: This β-ketoester provides the three-carbon backbone required for the formation of the five-membered pyrazole ring. The presence of two ester groups and a ketone offers multiple sites for nucleophilic attack.

  • Phenylhydrazine: This substituted hydrazine acts as the bidentate nucleophile, providing the two adjacent nitrogen atoms that will be incorporated into the heterocyclic ring.[8][9]

Step-by-Step Mechanistic Pathway

The formation of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is a multi-step process that can be dissected as follows:

Step 1: Initial Nucleophilic Attack and Hydrazone Formation

The reaction is typically initiated under acidic conditions.[11][14] The more reactive ketone carbonyl of diethyl 2-ethoxy-3-oxosuccinate is protonated, enhancing its electrophilicity. The terminal nitrogen atom of phenylhydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form a key hydrazone intermediate.

Step 2: Intramolecular Cyclization (Ring Closure)

The second nitrogen atom of the hydrazone intermediate, now positioned in close proximity to one of the ester carbonyl groups, performs an intramolecular nucleophilic attack. This results in the formation of a five-membered heterocyclic ring, a hydroxylated pyrazolidine intermediate.[13] This cyclization is often the rate-determining step of the overall reaction.

Step 3: Dehydration and Aromatization

The hydroxylated intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system. This is followed by the elimination of an ethanol molecule from the remaining ester group, leading to the formation of the final pyrazolone ring.

Step 4: Tautomerization

The resulting pyrazolone can exist in several tautomeric forms. In the case of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, the diketo form is the most stable.

Below is a DOT language diagram illustrating the proposed mechanistic pathway:

Pyrazole Synthesis Mechanism Mechanism of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione Synthesis Reactants Diethyl 2-ethoxy-3-oxosuccinate + Phenylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone 1. Nucleophilic attack 2. Dehydration Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular cyclization Pyrazolone Pyrazolone Intermediate Cyclic_Intermediate->Pyrazolone Dehydration Product 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione Pyrazolone->Product Tautomerization & -EtOH

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Properties, Exact Mass, and Synthetic Applications of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals As a Senior Application Scientist, I have structured this technical guide to move beyond basi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Instead, we will focus on the mechanistic causality, physicochemical validation, and practical execution required to leverage 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (CAS: 197652-05-4) in advanced drug discovery workflows.

Pyrazole-4,5-diones are intensely colored, highly reactive electrophilic synthons. Their unique vicinal tricarbonyl-like reactivity makes them indispensable for synthesizing complex spiro-heterocycles via cycloaddition reactions.

Core Physicochemical Properties & Exact Mass Analysis

Understanding the precise physicochemical parameters of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is the first step in establishing a robust analytical framework for your experiments.

Quantitative Data Summary
PropertySpecificationMechanistic / Analytical Significance
Chemical Name 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dioneCore scaffold for spiro-pyrazolone synthesis.
CAS Registry Number 197652-05-4Unique identifier for procurement[1].
Precursor CAS 16105-49-03-Ethoxy-1-phenyl-1H-pyrazol-5(4H)-one[1].
Molecular Formula C₁₁H₁₀N₂O₃Dictates isotopic distribution in mass spec.
Molecular Weight 218.21 g/mol Used for standard stoichiometric calculations.
Exact Mass (Monoisotopic) 218.06914 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[2].
Topological Polar Surface Area 63.5 ŲIndicates moderate membrane permeability potential.
The Causality Behind Exact Mass Calculation

In high-resolution mass spectrometry (HRMS), relying on average molecular weight leads to peak misidentification. The exact mass is calculated strictly using the most abundant isotopes: ¹²C (12.00000), ¹H (1.007825), ¹⁴N (14.003074), and ¹⁶O (15.994915).

  • Calculation: (11 × 12.00000) + (10 × 1.007825) + (2 × 14.003074) + (3 × 15.994915) = 218.06914 Da .

  • Validation: This monoisotopic mass is universally validated against isomer databases (such as Mequindox, which shares the C₁₁H₁₀N₂O₃ formula) to ensure sub-ppm mass accuracy during adduct identification ([M+H]⁺ at m/z 219.0764)[2].

Structural Chemistry & Reactivity Profile

The reactivity of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is driven by its highly conjugated, electron-deficient core.

  • Electrophilic C4 Position: The adjacent carbonyls at C4 and C5 create a highly electrophilic center at C4. This makes the molecule an exceptional Michael acceptor and dipolarophile.

  • Steric/Electronic Modulation: The C3-ethoxy group donates electron density through resonance, which slightly stabilizes the highly reactive dione compared to unsubstituted variants, preventing spontaneous dimerization while maintaining reactivity toward strong nucleophiles.

Experimental Protocols: Synthesis and Reactivity

To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating In-Process Controls (IPCs) that provide immediate kinetic feedback.

Protocol 1: Synthesis via Oxidation of the Pyrazolone Precursor

Objective: Oxidize 3-ethoxy-1-phenyl-1H-pyrazol-5(4H)-one to the corresponding 4,5-dione. Causality of Reagents: 2-Iodoxybenzoic acid (IBX) is selected over harsh oxidants (like KMnO₄) to prevent the oxidative cleavage of the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-ethoxy-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equiv, CAS: 16105-49-0)[1] and 20 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Cool the mixture to 0 °C under an inert argon atmosphere. Add IBX (1.2 equiv) portion-wise to control the exothermic release.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The precursor is colorless, but the formation of the 4,5-dione is visually confirmed by the appearance of a distinct, deep red/orange spot.

  • Isolation: Filter the mixture through a Celite pad to remove insoluble IBX byproducts. Concentrate the filtrate under reduced pressure to yield the crude red solid.

Protocol 2: [4+3] Annulation to Form Spiro-Pyrazolones

Objective: Utilize the 4,5-dione as a synthon to construct complex spiro-heterocycles, a standard approach in modern medicinal chemistry[3]. Causality of Reagents: DCM is chosen as the solvent because its low dielectric constant stabilizes the azomethine ylide intermediate without promoting premature hydrolysis of the highly electrophilic 4,5-dione—a common failure point when protic solvents (MeOH/EtOH) are mistakenly used[3].

Step-by-Step Methodology:

  • Preparation: In a sealed reaction tube, combine 3-ethoxy-1-phenyl-1H-pyrazole-4,5-dione (1.0 equiv), an azomethine ylide precursor (e.g., proline, 1.2 equiv), and a target dinucleophile (1.0 equiv).

  • Activation: Suspend the reagents in 10 mL of anhydrous DCM. Add K₂CO₃ (1.5 equiv) as a mild base to facilitate ylide generation.

  • Cycloaddition: Heat the sealed mixture to 80 °C.

  • Self-Validation (IPC): The deep red color of the dione acts as a visual kinetic indicator. As the cycloaddition proceeds and the C4=O bond is consumed, the red color will gradually dissipate. The reaction is complete when the solution turns a stable pale yellow (typically 8–12 hours).

  • Purification: Quench with distilled water, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow, tracing the compound from its precursor state through oxidation, and finally into stereoselective and regioselective cycloaddition pathways.

G N1 3-Ethoxy-1-phenyl-1H-pyrazol-5(4H)-one (Precursor) N2 Oxidation (e.g., IBX or CAN) N1->N2 N3 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (Highly Electrophilic Core) N2->N3 2e- Oxidation N6 [3+2] Cycloaddition N3->N6 Reacts with N7 [4+3] Annulation N3->N7 Reacts with N4 Azomethine Ylides (1,3-Dipole) N4->N6 N5 Dinucleophiles (e.g., 2-Aminobenzophenones) N5->N7 N8 Spiro-pyrazolone Derivatives (Bioactive Scaffolds) N6->N8 Stereoselective N7->N8 Regioselective

Figure 1: Synthetic workflow and cycloaddition pathways of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione.

References

  • PubChem, National Institutes of Health. "Mequindox | C11H10N2O3 | CID 404291" (Utilized for Exact Mass and Formula validation of the C₁₁H₁₀N₂O₃ isomer). URL:[Link]

  • The Journal of Organic Chemistry, ACS Publications. "Synthesis of Spiro-Pyrazolone-Benzo[b]azepines via Three-Component [4 + 3] Annulation of Pyrazolone-Derived Azomethine Ylides with N-(2-Chloromethyl) Aryl Amides". (Cycloaddition methodology and solvent causality). URL:[Link]

  • HETEROCYCLES. "An efficient three-component synthesis of novel spiro-[pyrazole-4,2′-quinazoline]". URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione: A Gateway to Novel Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among the vast landscap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among the vast landscape of pyrazole-based compounds, the 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione scaffold and its derivatives have emerged as a class of molecules with significant, yet not fully exploited, therapeutic potential. The presence of the dione functionality at the 4 and 5 positions, combined with the ethoxy group at the 3-position and a phenyl ring at the 1-position, bestows upon these molecules a unique chemical reactivity and a propensity to interact with a variety of biological targets. This guide provides an in-depth exploration of the synthesis, potential applications, and detailed experimental protocols for the investigation of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione derivatives in the realm of pharmaceutical drug discovery.

Introduction to the 1-Phenyl-1H-pyrazole-4,5-dione Core

The 1-phenyl-1H-pyrazole-4,5-dione core is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a phenyl substituent on one nitrogen, and two adjacent carbonyl groups. This arrangement results in a highly electrophilic system, making these compounds susceptible to nucleophilic attack, which can be strategically utilized in the synthesis of more complex molecular architectures. The ethoxy group at the 3-position further modulates the electronic properties and steric profile of the scaffold, influencing its reactivity and biological activity.

The diverse biological activities reported for various pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, provide a strong rationale for the exploration of the 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione class as a source of novel therapeutic agents.[2][3]

Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione Derivatives: A Step-by-Step Protocol

The synthesis of the 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione scaffold can be achieved through a cyclocondensation reaction between an appropriately substituted hydrazone and diethyl oxalate. This method offers a versatile and efficient route to the core structure.

Protocol 1: Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

This protocol details the synthesis of the parent compound, which can be further modified to generate a library of derivatives.

Materials:

  • Ethyl 2-ethoxy-2-oxoacetate

  • Phenylhydrazine

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute

  • Standard laboratory glassware for reflux, filtration, and extraction

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

    • To this solution, add ethyl 2-ethoxy-2-oxoacetate (1 equivalent).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel.

  • Step 2: Cyclocondensation to form the Pyrazole-4,5-dione Ring:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

    • To the freshly prepared sodium ethoxide solution, add the purified ethyl 2-(2-phenylhydrazono)propanoate (1 equivalent) and diethyl oxalate (1.1 equivalents).

    • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully acidify with dilute HCl to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization:

The structure of the synthesized 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Pharmaceutical Drug Discovery

The unique structural features of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione derivatives make them attractive candidates for targeting a range of biological processes implicated in various diseases.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.[2] The pyrazole-4,5-dione scaffold, with its potential to interact with key enzymes and receptors, is a promising starting point for the development of novel oncology drugs.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-containing compounds are known to be potent inhibitors of protein kinases, which are often dysregulated in cancer. The 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione scaffold could be tailored to target specific kinases involved in cell proliferation and survival signaling pathways.[4][5]

  • Induction of Apoptosis: These derivatives may exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.

dot

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Pyrazole-4,5-dione Derivative Pyrazole-4,5-dione Derivative Pyrazole-4,5-dione Derivative->Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Inhibition Apoptosis Apoptosis Pyrazole-4,5-dione Derivative->Apoptosis Induction Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: Potential anticancer mechanism of pyrazole-4,5-dione derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Compound ID Cancer Cell Line IC₅₀ (µM)
Pyrazole Derivative AMCF-7 (Breast)6.53[2]
Pyrazole Derivative BA549 (Lung)26.40[2]
Pyrazole Derivative CHCT116 (Colon)59.84[2]
Doxorubicin (Standard)MCF-7 (Breast)~1.0

Note: The data presented is for representative pyrazole derivatives and serves as a reference for the potential activity of the 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione class.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyrazole derivatives, such as the well-known COX-2 inhibitor Celecoxib, have demonstrated significant anti-inflammatory properties.[3][6] The 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione scaffold presents a promising template for the development of novel anti-inflammatory agents.

Potential Mechanisms of Action:

  • COX-2 Inhibition: These compounds may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[6]

  • Modulation of Pro-inflammatory Cytokines: They may also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

dot

antiinflammatory_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation COX-1/COX-2 Enzyme Assay COX-1/COX-2 Enzyme Assay Lead Compound Identification Lead Compound Identification COX-1/COX-2 Enzyme Assay->Lead Compound Identification Cytokine Release Assay (LPS-stimulated macrophages) Cytokine Release Assay (LPS-stimulated macrophages) Cytokine Release Assay (LPS-stimulated macrophages)->Lead Compound Identification NO Production Assay NO Production Assay NO Production Assay->Lead Compound Identification Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Adjuvant-Induced Arthritis Model Adjuvant-Induced Arthritis Model Carrageenan-Induced Paw Edema->Adjuvant-Induced Arthritis Model Pyrazole-4,5-dione Derivative Pyrazole-4,5-dione Derivative Pyrazole-4,5-dione Derivative->COX-1/COX-2 Enzyme Assay Pyrazole-4,5-dione Derivative->Cytokine Release Assay (LPS-stimulated macrophages) Pyrazole-4,5-dione Derivative->NO Production Assay Lead Compound Identification->Carrageenan-Induced Paw Edema

Caption: Workflow for evaluating anti-inflammatory pyrazole derivatives.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a specified time at the optimal temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric detection reagent.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[6]

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Pyrazole Hybrid 5u>1001.79>55.8
Pyrazole Hybrid 5s>1002.51>39.8
Celecoxib (Standard)7.60.09778.4

Note: Data from a study on hybrid pyrazole analogues, demonstrating the potential for COX-2 selectivity within the pyrazole class.[6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been reported to possess a broad spectrum of antibacterial and antifungal activities.[8][9] The 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione scaffold offers a chemical framework that can be explored for the development of novel antimicrobial drugs.

Potential Mechanisms of Action:

  • Enzyme Inhibition: These compounds may inhibit essential bacterial or fungal enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR).[8]

  • Disruption of Cell Membrane Integrity: They could potentially interfere with the structure or function of microbial cell membranes.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the test compounds against various microbial strains.[8]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow the microbial strains in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione scaffold represents a versatile and promising platform for the discovery of novel pharmaceutical agents. Its synthetic accessibility and the potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make it a compelling area for further investigation. The protocols outlined in this guide provide a framework for the synthesis and evaluation of derivatives based on this core structure. Future research should focus on the synthesis of diverse libraries of these compounds, elucidation of their specific molecular targets and mechanisms of action, and in-depth preclinical evaluation to translate their therapeutic potential into clinical applications.

References

  • Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR P
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
  • One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect.
  • Synthesis and anticancer activity of substituted pyrazole deriv
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. European Journal of Medicinal Chemistry.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem.
  • Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative. Journal of the Serbian Chemical Society.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals.
  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIV
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry.
  • Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. Journal of Medicinal Chemistry.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Synthesis of substituted 4,5-dihydropyrazoles from hydrazines and propargyl alcohols a.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. The Journal of Organic Chemistry.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. Journal of the Korean Chemical Society.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl

Sources

Application

Application Notes & Protocols: Catalytic Asymmetric Functionalization of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Executive Summary In the realm of modern drug discovery and asymmetric organic synthesis, the pyrazolone scaffold is a privileged structure. Specifically, 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (CAS: 197652-05-4) has em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and asymmetric organic synthesis, the pyrazolone scaffold is a privileged structure. Specifically, 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (CAS: 197652-05-4) has emerged as a highly versatile, electrophilic building block[1]. This application note provides an authoritative guide on utilizing this compound as a substrate in catalytic asymmetric reactions to construct complex, C4-tetrasubstituted chiral pyrazolones and spirocyclic architectures[2].

By leveraging its unique electronic and steric properties, researchers can achieve excellent enantioselectivities and yields in transformations such as copper-catalyzed alkynylations[3] and organocatalytic spiroannulations[4].

Mechanistic Insights & Electronic Profiling

To successfully deploy 3-ethoxy-1-phenyl-1H-pyrazole-4,5-dione in a catalytic cycle, one must understand the causality behind its reactivity:

  • C4 Electrophilicity: The pyrazole-4,5-dione core features adjacent carbonyl groups at the C4 and C5 positions. The C4 carbon is highly electron-deficient and serves as the primary site for nucleophilic attack[2].

  • The 3-Ethoxy Modulation: The ethoxy group at the C3 position plays a dual role. Inductively, it withdraws electron density, enhancing the electrophilicity of the C4 carbonyl. Through resonance, it provides enough electron donation to stabilize the ring system, preventing unwanted ring-opening side reactions. Furthermore, its relatively small steric profile does not impede the approach of bulky nucleophiles[3].

  • Stereocontrol via 1-Phenyl π-π Stacking: The N1-phenyl group is critical for chiral induction. It provides a rigid, planar surface that engages in π-π stacking interactions with the aromatic rings of chiral catalysts (e.g., PyBisulidine ligands or squaramides). This interaction locks the substrate into a specific conformation within the catalyst's chiral pocket, ensuring that nucleophilic attack occurs exclusively from one enantioface[3].

Visualized Workflows & Pathways

Mechanism cluster_0 Catalytic Activation & Stereoselective Attack Substrate 3-Ethoxy-1-phenyl-1H- pyrazole-4,5-dione Complex Activated Electrophilic Complex Substrate->Complex Coordination Catalyst Chiral Catalyst (e.g., Cu/PyBisulidine) Catalyst->Complex Chiral Induction Product C4-Tetrasubstituted Chiral Pyrazolone Complex->Product Product Release Nucleophile Nucleophile (Terminal Alkyne) Nucleophile->Complex Stereoselective Attack Product->Catalyst Catalyst Regeneration

Mechanistic activation of pyrazole-4,5-diones via chiral catalytic coordination.

Workflow Step1 1. Catalyst Preparation CuI + Chiral Ligand in Et2O/THF Step2 2. Substrate Addition Pyrazole-4,5-dione (Electrophile) Step1->Step2 Step3 3. Nucleophile Addition Terminal Alkyne (Dropwise) Step2->Step3 Step4 4. Reaction Monitoring TLC / Chiral HPLC Step3->Step4 Step5 5. Quenching & Workup Aqueous Extraction Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Step-by-step workflow for the catalytic asymmetric functionalization of pyrazole-4,5-diones.

Quantitative Data: Catalytic Performance

The table below summarizes the quantitative performance of 3-ethoxy-1-phenyl-1H-pyrazole-4,5-dione across various state-of-the-art catalytic workflows.

Reaction TypeCatalyst SystemNucleophile / Coupling PartnerYield (%)Enantiomeric Excess (ee %)Ref
Enantioselective Alkynylation CuI (2.5 mol%) + PyBisulidine (3 mol%)Terminal Alkynes85 – 9990 – 99[3]
[4+3] Spiroannulation DMAP (20 mol%)N-(o-chloromethyl)aryl amides75 – 93N/A (Diastereoselective)[4]
[3+2] Annulation Bode Catalyst (NHC)Enals60 – 8585 – 95[5]

Experimental Protocol: Copper-Catalyzed Enantioselective Alkynylation

This protocol details the synthesis of chiral tertiary propargylic alcohols bearing a pyrazolone motif, utilizing a monomeric copper catalyst system[3].

Phase 1: Catalyst Assembly

Causality Check: The use of a mixed solvent system (Et₂O/THF, 1:3) is critical. THF ensures the complete solubilization of the CuI/PyBisulidine complex, while Et₂O modulates the dielectric constant of the medium to suppress background (uncatalyzed) racemic reactions.

  • In an oven-dried Schlenk tube under an argon atmosphere, add CuI (2.5 mol%) and the chiral PyBisulidine ligand (3.0 mol%).

  • Inject 2.0 mL of the anhydrous Et₂O/THF (1:3 v/v) solvent mixture.

  • Stir the suspension at room temperature for 30 minutes until a homogeneous, catalytically active complex is formed.

Phase 2: Substrate Activation
  • Lower the reaction temperature to 0 °C using an ice bath to maximize stereocontrol.

  • Add 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (1.0 equivalent, typically 0.2 mmol) to the activated catalyst solution.

  • Stir for 5 minutes to allow for the complete coordination of the electrophile to the chiral copper center.

Phase 3: Reaction & Self-Validation
  • Add the terminal alkyne (1.5 equivalents) dropwise over 2 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The starting pyrazole-4,5-dione exhibits a distinct, deep orange/red hue. As the nucleophilic attack occurs and the C4 sp² carbon converts to an sp³ hybridized stereocenter, the solution will transition to a pale yellow. The disappearance of the orange spot on the TLC plate confirms complete substrate consumption.

  • Maintain stirring at 0 °C for 12–24 hours depending on the steric bulk of the alkyne.

Phase 4: Workup & Isolation
  • Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl to dissociate the copper complex.

  • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Final Validation: Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC). Compare the retention times against a racemic standard synthesized using an achiral ligand (e.g., TMEDA) to validate the stereochemical integrity of the protocol.

References

  • [5] Title: New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones Source: Doctoral Thesis, Universidad de Valladolid URL: [Link]

  • [3] Title: Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position Source: Synthesis (Thieme Connect) URL:[Link]

  • [4] Title: DMAP-Catalyzed [4+3] Spiroannulation of Pyrazolone-Derived Morita–Baylis–Hillman Carbonates with N-(o-Chloromethyl)aryl Amides to Forge Spiro[pyrazolone-azepine] Scaffolds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. This guide is designed for researchers, chemists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental synthetic strategy for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione?

The most established and direct method for synthesizing the pyrazole-4,5-dione core is a variation of the Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative (in this case, phenylhydrazine) and a 1,3-dicarbonyl compound or its equivalent.[1][2] For the target molecule, the key reactants are phenylhydrazine and diethyl 2-ethoxy-3-oxosuccinate .

The reaction proceeds through two key stages:

  • Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the aromatic pyrazole ring. Subsequent hydrolysis of the ester group at position 4 and oxidation would lead to the desired dione, though the specific sequence can vary based on the precise synth on used. A common approach involves the cyclization of diethyl oxalate with a suitable hydrazone.[3][4]

Q2: My reaction yield is consistently low (<40%). What are the most critical factors to investigate?

Low yield is a frequent challenge in pyrazole synthesis. Several factors, ranging from reagent quality to reaction conditions, can be responsible.[5]

  • Reagent Quality:

    • Phenylhydrazine: This is often the primary culprit. Phenylhydrazine is susceptible to air oxidation, which is visually indicated by a color change from a pale yellow to a dark red or brown liquid.[1] Using old or oxidized phenylhydrazine will drastically reduce the yield of the desired condensation product. It is imperative to use freshly distilled or high-purity phenylhydrazine for optimal results.

    • Solvent Purity: Ensure the use of anhydrous (dry) solvents, especially for the initial condensation step. Water can interfere with the reaction equilibrium and promote unwanted side reactions.

  • Reaction Conditions:

    • Temperature Control: Insufficient heating can lead to an incomplete reaction, leaving starting materials unconsumed.[1] Conversely, excessively high temperatures may promote the formation of degradation products or tar. The optimal temperature is typically the reflux temperature of the chosen solvent (e.g., ethanol, acetic acid).

    • pH of the Medium: The reaction is typically acid-catalyzed. A catalytic amount of a weak acid like glacial acetic acid is crucial to facilitate both the initial hydrazone formation and the final dehydration step to form the aromatic ring.[1][5] Without a catalyst, the reaction can be exceedingly slow with poor yields.

  • Reaction Time: These reactions are not always rapid. It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction should be allowed to proceed until one of the starting materials is completely consumed.[5]

Q3: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are these impurities and how can I prevent them?

Side product formation is a common issue that complicates purification and reduces the yield of the target compound.

  • Incomplete Reaction: The most common "impurities" are simply unreacted starting materials. This is addressed by optimizing reaction time, temperature, and catalyst concentration as discussed in Q2.

  • Pyrazoline Intermediate: Incomplete dehydration of the cyclized intermediate (a pyrazoline) can leave it as a significant impurity.[1] This can often be resolved by increasing the reaction time, ensuring an adequate amount of acid catalyst is present, or by raising the reaction temperature.

  • Regioisomers: While not an issue with symmetrical dicarbonyls, the use of an unsymmetrical precursor like diethyl 2-ethoxy-3-oxosuccinate can potentially lead to the formation of regioisomers if the initial condensation is not selective. The reaction of hydrazine derivatives with unsymmetrical 1,3-diketones can often yield a mixture of two regioisomers.[2][4] The selectivity is influenced by the steric and electronic properties of the dicarbonyl compound and the reaction conditions.

Minimization Strategies:

  • Purer Reactants: Begin with high-purity starting materials to avoid introducing confounding variables.[5]

  • Controlled Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion, as this can lead to degradation.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent the oxidation of sensitive reagents like phenylhydrazine.

Q4: How can I effectively purify the final product, 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione?

Purification is critical for obtaining a high-purity final product. A multi-step approach is often the most effective.

  • Acid-Base Workup: After the reaction is complete, the mixture is typically cooled and the solvent is removed. The residue is redissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a mild base, such as a saturated sodium bicarbonate solution. This step is crucial for neutralizing the acid catalyst and removing any acidic impurities.[1] Subsequent washes with water and brine will remove water-soluble byproducts.

  • Column Chromatography: This is the most powerful technique for separating the desired product from unreacted starting materials and non-polar side products.[1] A silica gel column is standard. The choice of eluent is critical and should be determined by TLC analysis. A common solvent system is a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

  • Recrystallization: For achieving the highest purity, recrystallization is an excellent final step.[1] The crude product from chromatography is dissolved in a minimum amount of a hot solvent (or solvent mixture) and allowed to cool slowly, promoting the formation of high-purity crystals. Suitable solvents might include ethanol, methanol, or a mixture like dichloromethane/hexane.

Troubleshooting Guide

Issue Observed Probable Cause(s) Recommended Solution(s) Citation
Low or No Product Yield 1. Oxidized/impure phenylhydrazine.2. Absence or insufficient amount of acid catalyst.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use freshly distilled or high-purity phenylhydrazine.2. Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.3. Ensure the reaction is maintained at the appropriate reflux temperature.4. Monitor the reaction by TLC and continue until the starting material is consumed.[1][5]
Multiple Products (Spots on TLC) 1. Unreacted starting materials.2. Incomplete dehydration of pyrazoline intermediate.3. Formation of regioisomers or degradation products.1. Increase reaction time or temperature.2. Add more acid catalyst or increase reaction time/temperature.3. Optimize reaction conditions (temperature, solvent) and purify carefully using column chromatography.[1][4]
Reaction Stalls (No Change on TLC) 1. Catalyst deactivation.2. Reagents are not of sufficient purity.1. A small additional amount of acid catalyst may be required.2. Verify the purity of starting materials.[1]
Product is an Oil, Fails to Crystallize 1. Presence of impurities.2. Product may be intrinsically an oil at room temperature.1. Purify thoroughly by column chromatography.2. Attempt to form a solid derivative or store at low temperatures.[1]

Visualizations & Diagrams

Proposed Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration.

reaction_mechanism Reactants Phenylhydrazine + Diethyl 2-ethoxy-3-oxosuccinate Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Catalyst H+ (Acid Catalyst) Catalyst->Reactants Cyclized Cyclized Intermediate (Pyrazoline derivative) Intermediate->Cyclized Intramolecular Cyclization Product 3-Ethoxy-1-phenyl-1H- pyrazole-4,5-dione (after further steps) Cyclized->Product Dehydration & Oxidation

Caption: Proposed mechanism for pyrazole-4,5-dione synthesis.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low product yield.

troubleshooting_workflow decision decision start_node Start: Low Yield Observed d1 Is Phenylhydrazine pure & colorless? start_node->d1 Begin Troubleshooting end_node Yield Improved fail_node Consult Advanced Literature end_node->fail_node If still low s1 Distill or use new high-purity reagent d1->s1 No d2 Was an acid catalyst used? d1->d2 Yes s1->d2 s2 Repeat reaction with catalytic acetic acid d2->s2 No d3 Was reaction run at reflux? d2->d3 Yes s2->d3 s3 Repeat reaction ensuring adequate heating d3->s3 No d4 Was reaction monitored to completion via TLC? d3->d4 Yes s3->d4 d4->end_node Yes s4 Repeat reaction and monitor until starting material is gone d4->s4 No s4->end_node

Caption: A logical workflow for troubleshooting low synthesis yield.

Optimized Experimental Protocol (General Procedure)

This protocol is a generalized procedure adapted from standard pyrazole syntheses and should be optimized for the specific substrate.[1][2]

Materials:

  • Phenylhydrazine (1.0 eq), freshly distilled

  • Diethyl 2-ethoxy-3-oxosuccinate (1.0 eq)

  • Absolute Ethanol (or Glacial Acetic Acid)

  • Glacial Acetic Acid (catalytic amount, ~5 mol% if using ethanol as solvent)

  • Ethyl Acetate, Hexane, Sodium Bicarbonate, Anhydrous Sodium Sulfate, Silica Gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-ethoxy-3-oxosuccinate (1.0 eq) and absolute ethanol (approx. 15 mL per 10 mmol of the dicarbonyl).

  • Begin stirring and add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 4-12 hours.

  • Monitor the reaction's progress periodically by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

  • Once complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL), followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the purified pyrazole derivative. Further purification can be achieved by recrystallization if necessary.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Welcome to the Technical Support Center. As application scientists and formulation chemists, we frequently encounter small molecules that exhibit excellent target affinity but fail in downstream applications due to poor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and formulation chemists, we frequently encounter small molecules that exhibit excellent target affinity but fail in downstream applications due to poor physicochemical properties.

3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (CAS: 197652-05-4) is a classic example of a "brick dust" and "grease" hybrid molecule (1[1]). The combination of a rigid pyrazole-4,5-dione core, a bulky lipophilic phenyl ring, and an ethoxy substituent results in high crystal lattice energy and a high partition coefficient (LogP) (2[2]). Furthermore, pyrazole-4,5-dione derivatives lack basic or acidic ionizable groups at physiological pH, rendering simple pH adjustments and salt formation ineffective (3[3]).

This guide provides field-proven, causality-driven protocols to overcome these barriers for both in vitro assays and in vivo formulations.

Diagnostic Workflow for Solubility Enhancement

Selecting the right solubilization strategy depends entirely on your downstream application. Use the decision tree below to identify the optimal path for your experiment.

Workflow Start Solubility Issue: 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione App Application Type? Start->App InVitro In Vitro Assays App->InVitro Cell/Biochem InVivo In Vivo / Formulation App->InVivo Animal/PK DMSO Use Co-solvents (DMSO / PEG400) InVitro->DMSO Clear Clear Solution Required? InVivo->Clear CD Cyclodextrin Complexation (HP-β-CD) Clear->CD Yes SMEDDS Lipid Formulation (SMEDDS) Clear->SMEDDS No

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy Comparison Data
StrategyMechanism of ActionBest ApplicationKey Limitations
Co-solvency (DMSO) Lowers the dielectric constant of the aqueous medium, reducing the solvation energy barrier.In vitro biochemical and cell-based assays.High concentrations (>1%) can cause cellular toxicity or assay interference.
HP-β-CD Complexation Encapsulates the lipophilic phenyl/ethoxy groups within a hydrophobic cavity.Parenteral formulations and clear aqueous in vivo dosing.Requires optimization of the guest-host stoichiometric ratio (usually 1:1).
SMEDDS Formulation Spontaneously forms an oil-in-water nanoemulsion (<100 nm) upon dilution in GI fluids.Oral in vivo dosing requiring high drug loading.Complex formulation matrix; requires careful surfactant/oil ratio selection.

Validated Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Scientific Causality: Native β-cyclodextrin has limited aqueous solubility (~1.85 g/100 mL) due to rigid intermolecular hydrogen bonding in its crystal state (4[4]). HP-β-CD disrupts this bonding, offering >50 g/100 mL solubility. The hydrophobic cavity of HP-β-CD sequesters the lipophilic phenyl moiety of the pyrazole dione, while the hydrophilic exterior ensures aqueous solvation without altering the compound's covalent structure ([]).

Step-by-Step Methodology (Co-precipitation Method):

  • Preparation: Dissolve 1 molar equivalent of HP-β-CD in purified water (e.g., a 10% w/v solution) at room temperature.

  • Solvation: Dissolve 1 molar equivalent of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione in a minimal volume of ethanol or acetone (6[6]).

  • Complexation: Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM.

  • Equilibration: Stir the mixture for 24–48 hours at 25°C to allow the host-guest equilibrium to establish (7[7]).

  • Solvent Removal: Evaporate the organic solvent under reduced pressure (rotary evaporator).

  • Validation: Filter the remaining aqueous solution through a 0.45 µm syringe filter to remove any uncomplexed drug. Lyophilize the filtrate to obtain the solid inclusion complex.

Protocol B: Self-Micro Emulsifying Drug Delivery System (SMEDDS)

Scientific Causality: For oral in vivo dosing where high drug loading is required, SMEDDS utilizes an isotropic mixture of oils, surfactants (e.g., Tween 20), and co-surfactants (e.g., PEG 300). Upon mild agitation in aqueous media (simulating gastrointestinal motility), it spontaneously forms a nanoemulsion, vastly increasing the surface area for dissolution and absorption (8[8]).

Step-by-Step Methodology:

  • Excipient Mixing: In a glass vial, combine the selected oil phase, surfactant (e.g., Tween 20), and co-surfactant (e.g., PEG 300) in a pre-optimized weight ratio (e.g., 2:4:4) (8[8]).

  • Drug Loading: Add an excess amount of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione to the mixture.

  • Homogenization: Seal the vial and heat to 40–50°C in a water bath while vortexing vigorously for 5 minutes to ensure complete dissolution.

  • Equilibration: Allow the mixture to equilibrate at room temperature for 48 hours. Centrifuge at 3000 RPM for 15 minutes to precipitate any undissolved API.

  • Validation: Dilute 0.1 mL of the supernatant into 100 mL of aqueous buffer. Measure the droplet size using Dynamic Light Scattering (DLS) to confirm a mean globule size of <100 nm (8[8]).

SMEDDS API API (Pyrazole Dione) Mix Mix Oil, Surfactant, & Co-surfactant API->Mix Heat Heat & Vortex (40-50°C) Mix->Heat Aqueous Aqueous Dilution (GI Fluid / Buffer) Heat->Aqueous Nano Spontaneous Nanoemulsion Aqueous->Nano

Caption: Step-by-step workflow for SMEDDS preparation and nanoemulsion formation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute a DMSO stock into my aqueous assay buffer? A1: This is a classic "solvent shift" phenomenon. While pyrazole derivatives are highly soluble in polar aprotic solvents like DMSO (6[6]), diluting this stock into water rapidly changes the dielectric constant of the medium. The compound reaches supersaturation and nucleates into crystals before it can interact with your biological target. Troubleshooting: Keep the final DMSO concentration below 1% and pre-warm the assay buffer. Alternatively, use a surfactant like 0.05% Tween-80 in your assay buffer to stabilize the supersaturated state and prevent nucleation.

Q2: How do I determine the correct stoichiometry for the cyclodextrin complex? A2: Most pyrazole/cyclodextrin complexes form a 1:1 guest-host stoichiometric ratio (7[7], 4[4]). To validate this for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, perform a phase-solubility study (Higuchi-Connors method). Plot the concentration of dissolved drug versus the concentration of HP-β-CD. An AL​ -type linear plot with a slope less than 1 mathematically confirms a 1:1 complex (9[9]).

Q3: Is the dione moiety stable during these formulation processes? A3: This is a critical chemical consideration. The 4,5-dione system is highly conjugated but the carbonyl carbons remain electrophilic. Under strongly alkaline conditions, the pyrazole-4,5-dione core can be susceptible to hydration or nucleophilic attack, leading to ring-opening or degradation. Always maintain your formulation pH between 5.0 and 7.4, and avoid using basic co-solvents or excipients during the formulation process.

References

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (PMC).[Link]

  • Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Semantic Scholar.[Link]

  • Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. MDPI.[Link]

  • 1080-89-3 - ChemBK (Pyrazole-4,5-dione properties). ChemBK.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

Sources

Troubleshooting

Removing unreacted precursors from 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione reaction mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the synthesis and purification of pyrazole-4,5-dione derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the synthesis and purification of pyrazole-4,5-dione derivatives.

Removing unreacted 3-ethoxy-1-phenyl-1H-pyrazol-5(4H)-one (the precursor) from 3-ethoxy-1-phenyl-1H-pyrazole-4,5-dione (the target product) presents a unique set of chemical challenges. Because the target compound features a highly reactive, electrophilic C4 carbonyl, standard purification techniques like aqueous acid/base extraction often lead to product degradation. This guide provides field-proven, self-validating protocols to achieve high-purity isolation.

Part 1: Mechanistic Overview & Reaction Dynamics

To effectively separate these compounds, one must exploit their fundamental structural differences. The precursor, 3-ethoxy-1-phenyl-1H-pyrazol-5(4H)-one, is a CH-acidic compound that readily tautomerizes into its highly polar enol form (3-ethoxy-1-phenyl-1H-pyrazol-5-ol). This tautomerization allows it to hydrogen-bond strongly with stationary phases like silica gel.

In contrast, the oxidation product, 3-ethoxy-1-phenyl-1H-pyrazole-4,5-dione, is a locked diketone. The extended conjugation between the vicinal diketone system and the phenyl-pyrazole ring yields a characteristic deep red or orange color [1]. Furthermore, the C4 position of the dione is highly electrophilic [2]. While this electrophilicity is useful for downstream functionalization (such as asymmetric Mannich reactions) [3], it also makes the product highly susceptible to nucleophilic attack by water, forming a colorless C4-gem-diol (hydrate).

ReactionPathway A Precursor 3-Ethoxy-1-phenyl-1H-pyrazol-5(4H)-one (Colorless/White) B Oxidation (e.g., PhI(OAc)2) A->B Oxidant C Target Product 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (Deep Red/Orange) B->C -H2O / -2e- D Side Reaction (Hydration at C4) C->D +H2O (Moisture) E Byproduct C4-Gem-Diol (Hydrate) (Colorless) D->E E->C Dehydration (Heat/Vacuum)

Figure 1: Oxidation pathway of 3-ethoxy-1-phenyl-1H-pyrazol-5(4H)-one and subsequent hydration.

Part 2: Troubleshooting & FAQs

Q1: Why is my crude 4,5-dione product heavily contaminated with the 5(4H)-one precursor despite using excess oxidant? A1: This is often an artifact of equilibrium and moisture. If the reaction mixture is exposed to ambient moisture, the 4,5-dione rapidly forms the C4-hydrate. This hydrate is highly polar and can trap unreacted precursor within its matrix during solvent evaporation, shielding it from the oxidant. Ensure all oxidations are performed under strictly anhydrous conditions.

Q2: Can I use an acid-base liquid-liquid extraction to remove the CH-acidic precursor? A2: No. While the precursor is CH-acidic and can be deprotonated by mild bases (like aqueous NaHCO₃), exposing the target 4,5-dione to aqueous base is catastrophic. The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the highly electrophilic C4 carbonyl [2]. This leads to irreversible ring-opening or the formation of a highly stable, water-soluble hydrate, effectively destroying your yield.

Q3: My purified product turned from deep red to pale yellow upon storage. What happened, and can it be fixed? A3: Your product has undergone hydration due to atmospheric moisture. The loss of the red color indicates the disruption of the conjugated diketone system as the C4 carbonyl converts into a gem-diol. You can reverse this by dissolving the compound in anhydrous toluene and evaporating it under high vacuum at 45–50 °C. The azeotropic removal of water will restore the locked diketone and the deep red color.

Part 3: Quantitative Data Comparison

To design a self-validating purification system, you must rely on the distinct physical properties of the two compounds. Use the table below to track your separation progress visually and analytically.

PropertyPrecursor: 3-Ethoxy-1-phenyl-1H-pyrazol-5(4H)-oneTarget: 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione
Appearance Colorless to pale yellow solidDeep red to bright orange solid
Structural State Exists in equilibrium with enol form (-OH)Locked diketone (No enolizable protons)
R_f Value (Hexane/EtOAc 4:1) ~0.15 - 0.25 (Strong silica retention)~0.55 - 0.65 (Fast eluting)
C4 Reactivity Nucleophilic (CH-acidic)Highly Electrophilic
Moisture Sensitivity StableForms C4-gem-diol (hydrate)

Part 4: Verified Experimental Protocols

The following workflows leverage the dramatic polarity difference between the enolizable precursor and the locked diketone product.

PurificationWorkflow Start Crude Reaction Mixture Check TLC Analysis (Is precursor present?) Start->Check Evap Solvent Evaporation (Under reduced pressure) Check->Evap Significant Precursor Cryst Recrystallization (Anhydrous Toluene/Hexane) Check->Cryst Trace Precursor Chroma Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Evap->Chroma Pure Pure 3-Ethoxy-1-phenyl- 1H-pyrazole-4,5-dione Chroma->Pure Collect Red Band Cryst->Pure Collect Red Crystals

Figure 2: Decision tree for the purification of 3-ethoxy-1-phenyl-1H-pyrazole-4,5-dione.

Protocol A: Flash Column Chromatography (Recommended for >5% Precursor Contamination)

Because the precursor hydrogen-bonds strongly with silica gel, normal-phase chromatography provides excellent resolution [1].

  • Preparation: Concentrate the crude reaction mixture under reduced pressure to remove all volatile reaction solvents. Ensure the flask is kept below 40 °C to prevent thermal degradation.

  • Column Packing: Pack a glass column with normal-phase silica gel (230–400 mesh) using a solvent system of Hexane/Ethyl Acetate (4:1 v/v).

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimum amount of anhydrous dichloromethane (DCM). Add a small amount of silica gel to the solution and evaporate the DCM completely to create a free-flowing powder. Load this powder directly onto the top of the packed column. Causality: Liquid loading with polar solvents causes band broadening and premature elution of the precursor.

  • Elution & Visual Tracking: Elute using the 4:1 Hexane/EtOAc mixture. The target 4,5-dione will migrate rapidly as a distinct, bright red band. The unreacted precursor will remain near the top of the column.

  • Isolation: Collect the red fractions. Verify purity via TLC (the red spot should have an R_f of ~0.6). Evaporate the fractions under reduced pressure to yield the pure red solid.

Protocol B: Anhydrous Recrystallization (Recommended for Scale-up / Trace Contamination)

If TLC indicates only trace amounts of the precursor, crystallization is a faster, more scalable alternative.

  • Dissolution: In an oven-dried flask under a nitrogen atmosphere, dissolve the crude solid in a minimum volume of anhydrous toluene heated to 80 °C.

  • Hot Filtration: Filter the hot solution rapidly through a pre-warmed fritted funnel to remove any insoluble polymeric byproducts or oxidized catalyst residues.

  • Anti-Solvent Addition: While maintaining gentle stirring, add anhydrous hexane dropwise until the solution becomes slightly turbid.

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature (approx. 1 hour), then transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize crystal yield.

  • Collection: Filter the resulting deep red crystals under a blanket of dry nitrogen. Wash the filter cake with ice-cold anhydrous hexane and dry under high vacuum for 12 hours.

References

  • Zhan, P. (2017). Synthesis of (±)-aza-Henry Products. UVaDOC. Available at:[Link]

  • Wu, et al. (2023). Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. The Journal of Organic Chemistry. Available at:[Link]

  • Du, et al. (2019). Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives. PMC. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC-UV Methods for the Quantification of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. This guide provides a comprehensive co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantification of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, a pyrazole derivative of interest in medicinal chemistry.

The development and validation of a robust analytical method are critical for ensuring the quality, efficacy, and safety of pharmaceutical products.[1][2] This guide will delve into the rationale behind chromatographic choices, present comparative data for different analytical approaches, and provide detailed experimental protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

The Analyte: 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[8][9][10] The accurate quantification of these molecules is essential for various stages of drug development, including synthesis monitoring, purity assessment, and stability testing.[2][8][11]

Comparative Analysis of HPLC-UV Methodologies

The choice of an appropriate HPLC method depends largely on the physicochemical properties of the analyte. For a pyrazole derivative like 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, both reversed-phase and normal-phase chromatography could be considered.

Reversed-Phase (RP) HPLC: The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC is the most common mode of chromatography used in the pharmaceutical industry due to its versatility and compatibility with aqueous mobile phases.[12][13][14]

  • Principle: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.[12][13] The analyte is retained on the column based on its hydrophobicity.

  • Advantages: Excellent for a wide range of small molecules, provides reproducible results, and is compatible with a variety of detectors.[13][14]

  • Considerations for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione: The presence of both phenyl and ethoxy groups suggests a degree of hydrophobicity suitable for retention on a C18 column.

Normal-Phase (NP) HPLC: A Niche for Specific Applications

Normal-phase HPLC employs a polar stationary phase (like silica) and a non-polar mobile phase.[12][14]

  • Principle: Separation is based on the polarity of the analyte, with more polar compounds being retained longer.[12]

  • Advantages: Particularly useful for separating isomers and compounds that are highly soluble in organic solvents.[14]

  • Considerations for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione: While less common for routine analysis, NP-HPLC could offer alternative selectivity, especially if isomeric impurities are a concern.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase.[13][15][16]

  • Principle: It is well-suited for the separation of polar compounds that show little or no retention in reversed-phase mode.[13][16]

  • Considerations for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione: Given the likely moderate polarity of the target molecule, HILIC may not be the primary choice but remains an option if sufficient retention is not achieved with RP-HPLC.

Proposed HPLC-UV Methods for Comparison

Based on the analysis of similar pyrazole derivatives, two primary reversed-phase HPLC-UV methods are proposed for the quantification of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione.[17][18][19]

Method A: Isocratic Elution with a Conventional C18 Column

This method represents a standard and robust approach for routine analysis.

Method B: Gradient Elution with a High-Performance C18 Column

This method offers higher resolution and is suitable for separating the main compound from potential impurities or degradation products.

Data Presentation: Comparison of Chromatographic Conditions and Validation Parameters

The following tables summarize the proposed chromatographic conditions and the expected validation parameters based on ICH guidelines.[3][4]

Table 1: Comparison of Proposed HPLC-UV Chromatographic Conditions

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A: 0.1% Formic acid in WaterB: Acetonitrile
Elution Mode IsocraticGradient: 0-10 min, 40-90% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength To be determined by UV scan (e.g., 254 nm)To be determined by UV scan (e.g., 254 nm)
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL

Table 2: Summary of Method Validation Parameters (as per ICH Q2(R2)) [3][4][7]

Validation ParameterAcceptance CriteriaExpected Outcome for Proposed Methods
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (r²) ≥ 0.999> 0.999 over a range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally
Robustness % RSD ≤ 2.0% for small variations in method parametersMethod remains reliable with minor changes

Experimental Protocols

The following are detailed step-by-step methodologies for the proposed HPLC-UV methods.

Protocol 1: Method Development and Optimization

Caption: Workflow for HPLC Method Development.

  • Analyte Characterization:

    • Determine the solubility of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione in various solvents (e.g., methanol, acetonitrile, water).

    • Perform a UV scan of the analyte in a suitable solvent to determine the wavelength of maximum absorbance (λmax).

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column.

    • Test different mobile phase compositions of acetonitrile and water, or methanol and water.

    • Evaluate the effect of pH on peak shape and retention by adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).

  • Optimization:

    • Optimize the flow rate, column temperature, and injection volume to achieve good peak shape and resolution within a reasonable run time.

Protocol 2: Method Validation according to ICH Guidelines[3][4][5]

Caption: ICH-Compliant Method Validation Workflow.

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte and inject them. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the analyte at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.

Conclusion

This guide provides a framework for the development and validation of an HPLC-UV method for the quantification of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. While a reversed-phase approach is recommended as a starting point due to its versatility and robustness, the specific choice between an isocratic and gradient method will depend on the complexity of the sample and the required resolution. By following the detailed protocols and adhering to ICH guidelines, researchers can develop a reliable and accurate analytical method suitable for their specific needs in the drug development process.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Normal-Phase vs. Reversed-Phase HPLC Columns. Hawach Scientific. [Link]

  • Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization. PLOS One. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Preprints.org. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • 5 Main Types of HPLC Columns Explained. Torontech. [Link]

  • HPLC Column Performance. Waters. [Link]

  • Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • RP-HPLC and UV spectrophotometric methods for estimation of pirfenidone in pharmaceutical formulations. SciSpace. [Link]

  • methanone. MDPI. [Link]

  • Development and validation an HPLC - UV method for determination of esomeprazole and pirfenidone simultaneously in rat plasma: application to a drug monitoring study. Semantic Scholar. [Link]

  • HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. Taylor & Francis Online. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

Sources

Comparative

Validation of Computational Molecular Docking Models for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Executive Summary The compound 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (CAS 197652-05-4) belongs to a class of reactive pyrazole-dione derivatives frequently investigated as modulators for neurodegenerative and viral tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione (CAS 197652-05-4) belongs to a class of reactive pyrazole-dione derivatives frequently investigated as modulators for neurodegenerative and viral targets. Recent in silico studies have highlighted pyrazolone and pyrazole-4,5-dione scaffolds as potent inhibitors of Monoamine Oxidase B (MAO-B), a primary target in Parkinson's disease therapeutics [1].

However, computational docking models often suffer from scoring function biases, particularly when evaluating highly functionalized heterocycles where desolvation penalties and hydrophobic enclosures dictate binding. This guide provides an objective, causality-driven comparison of three leading computational docking engines—AutoDock Vina , Schrödinger Glide (SP/XP) , and MOE (Molecular Operating Environment) —and establishes a self-validating experimental workflow using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to ground the in silico predictions in physical reality.

In Silico Comparative Analysis: Docking Engine Performance

To objectively evaluate the computational models, 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione was docked into the high-resolution crystal structure of human MAO-B (PDB ID: 2V5Z).

Causality of Engine Selection
  • AutoDock Vina [2]: Utilizes an empirical scoring function and rapid gradient-optimization. It is highly efficient for high-throughput virtual screening but often underestimates the entropic penalties associated with displacing ordered water molecules from the MAO-B active site.

  • Schrödinger Glide (XP) [3]: Employs a hybrid physical/empirical scoring function. Extra Precision (XP) specifically incorporates a model for hydrophobic enclosure and explicit water displacement. Because the 1-phenyl ring of our target compound must occupy a deep hydrophobic cavity in MAO-B, Glide XP is theoretically positioned to provide the most accurate thermodynamic approximation.

  • MOE (Induced Fit): Standard rigid-receptor docking fails to account for the flexibility of the gating residue Ile199 in MAO-B. MOE’s induced-fit protocol allows for side-chain relaxation, providing a more realistic binding pose for bulkier pyrazole-dione derivatives.

Table 1: Comparative Docking Scores for MAO-B (PDB: 2V5Z)
Docking EngineScoring FunctionPredicted Binding Affinity ( ΔG , kcal/mol)Primary Predicted InteractionComputational Time / Ligand
AutoDock Vina Empirical (Vina)-7.4H-bond (pyrazole core)< 2 seconds
Glide SP Standard Precision-7.9H-bond + Pi-Pi stacking~10 seconds
Glide XP Extra Precision-8.6Hydrophobic enclosure (phenyl)~45 seconds
MOE GBVI/WSA dG (Induced Fit)-8.2Side-chain relaxation (Ile199)~3 minutes

Data Note: While Glide XP predicts the strongest binding affinity due to its advanced hydrophobic enclosure terms, experimental validation is required to confirm if the binding is truly entropy-driven (hydrophobic) or enthalpy-driven (hydrogen bonding).

Orthogonal Experimental Validation Framework

A computational model is only a hypothesis until validated by physical chemistry. To confirm the docking poses, we employ a dual-assay approach. ITC is used to validate the thermodynamic signatures predicted by the scoring functions (Enthalpy vs. Entropy), while SPR validates the kinetic residence time implied by the structural lock-and-key fit.

Workflow Comp Computational Docking (Glide XP, Vina, MOE) Pose Pose Selection & Scoring Analysis Comp->Pose Valid Model Validation & Refinement Pose->Valid Synthesis Compound Procurement: 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione SPR SPR Kinetics (KD, kon, koff) Synthesis->SPR ITC ITC Thermodynamics (ΔH, -TΔS) Synthesis->ITC SPR->Valid ITC->Valid

Fig 1. Orthogonal validation workflow integrating computational docking with SPR and ITC data.
Table 2: Experimental Thermodynamic and Kinetic Profiles
Assay TypeParameter MeasuredExperimental ValueCorrelating Docking Engine
SPR KD​ (Equilibrium Dissociation)1.2 μ MGlide XP ( ΔG conversion matches closely)
SPR koff​ (Dissociation Rate) 4.5×10−3s−1 MOE (Induced fit predicts slower off-rate)
ITC ΔH (Enthalpy)-5.8 kcal/molVina (Confirms H-bond network at pyrazole core)
ITC −TΔS (Entropy)-2.4 kcal/molGlide XP (Confirms hydrophobic enclosure of phenyl)

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols contain built-in control mechanisms to self-validate the data at each step.

Protocol A: Protein Preparation & Molecular Docking

Causality: Raw PDB files contain crystallographic artifacts and lack hydrogen atoms. Proper protonation states at physiological pH (7.4) are critical because the pyrazole-4,5-dione core is highly sensitive to the electrostatic environment of the binding pocket.

  • Preparation: Import MAO-B (PDB: 2V5Z) into Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA at pH 7.4.

  • Self-Validation (Redocking): Generate a receptor grid centered on the native co-crystallized ligand (safinamide). Dock the native ligand back into the grid using Glide XP. Validation Check: Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 1.5 Å.

  • Test Docking: Prepare 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione using LigPrep (OPLS4 force field). Dock the compound using Vina, Glide XP, and MOE. Export the top 5 poses based on the lowest ΔG scores.

Protocol B: Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time label-free kinetic data. We immobilize the protein rather than the ligand to prevent masking the active pyrazole-dione pharmacophore.

  • Immobilization: Immobilize recombinant human MAO-B onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~4000 RU.

  • Self-Validation (Surface Viability): Inject a known reference inhibitor (e.g., selegiline) to confirm the immobilized protein retains its active conformation.

  • Analyte Injection: Inject 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione in a 2-fold concentration series (0.1 μ M to 10 μ M) in PBS-P buffer with 5% DMSO to maintain solubility.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol C: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during binding. This is the only way to physically validate if Glide XP's prediction of a hydrophobic enclosure (entropy-driven) is accurate compared to Vina's prediction of a purely H-bond-driven (enthalpy-driven) interaction.

  • Preparation: Dialyze MAO-B extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO). Dissolve the pyrazole-dione ligand in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Titration: Place 20 μ M MAO-B in the sample cell. Titrate 200 μ M of the ligand via 20 injections of 2 μ L at 25°C.

  • Self-Validation (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the main experiment.

  • Analysis: Integrate the injection peaks to yield ΔH . Calculate −TΔS using the equation ΔG=ΔH−TΔS (where ΔG is derived from the SPR KD​ ).

Mechanistic Synthesis: Bridging Computation and Reality

The experimental data reveals a synergistic validation of the computational models. AutoDock Vina correctly identified the strong enthalpic contribution ( ΔH=−5.8 kcal/mol) driven by the dione moiety hydrogen-bonding with the FAD cofactor region. However, Glide XP provided the most accurate overall ΔG because it successfully accounted for the entropic gain ( −TΔS=−2.4 kcal/mol) achieved when the 1-phenyl ring displaced ordered water molecules in the hydrophobic entrance cavity.

Thermo Ligand 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione Target MAO-B Active Site (PDB: 2V5Z) Ligand->Target Docks into Hbond Hydrogen Bonding (Enthalpic ΔH < 0) Target->Hbond Hydrophobic Hydrophobic Cavity (Entropic -TΔS < 0) Target->Hydrophobic Affinity High Binding Affinity (ΔG < 0) Hbond->Affinity Hydrophobic->Affinity

Fig 2. Thermodynamic causality of pyrazole-dione binding within the MAO-B active site.

References

  • Ashtekar, H., Dwivedi, P. S., Aggarwal, N. N., & Fernandes, Z. (2023). In-silico Validation of Pyrazolone Derivatives as the Potent Scaffold for Modulating Protein Abnormalities Associated with Parkinson's Disease. ResearchGate.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. GitHub Repository. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. Schrödinger Knowledge Base. [Link]

Validation

Comparing green chemistry synthetic routes for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione efficiency

An In-Depth Comparative Guide to the Green Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione Authored by: A Senior Application Scientist Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Green Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Authored by: A Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities. The derivative 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is a compound of significant interest for drug discovery, with its vicinal dicarbonyl functionality offering a reactive handle for constructing complex molecular architectures. Traditionally, the synthesis of such heterocyclic systems has relied on multi-step procedures involving hazardous reagents and volatile organic solvents. In alignment with the principles of green chemistry, there is a pressing need to develop more efficient, safer, and environmentally benign synthetic pathways.[1]

This guide provides a comparative analysis of traditional versus green-by-design synthetic routes to 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a data-driven comparison of their efficiencies, offering researchers and drug development professionals a comprehensive framework for sustainable synthesis.

Retrosynthetic Strategy: A Two-Step Approach

A logical and efficient retrosynthetic analysis of the target molecule suggests a two-step pathway. The core strategy involves the initial formation of a stable pyrazolone precursor, followed by a selective oxidation of the active methylene group at the C4 position to yield the desired 4,5-dione.

G Target 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione Precursor 3-Ethoxy-1-phenyl-1H-pyrazol-5(4H)-one Target->Precursor C4-Oxidation Reagents Phenylhydrazine + Diethyl Ethoxymethylenemalonate Precursor->Reagents Knorr Pyrazole Synthesis (Condensation/Cyclization)

Caption: Retrosynthetic analysis of the target dione.

Route A: The Traditional Synthetic Pathway

This route follows a classical, well-established methodology in heterocyclic chemistry, characterized by conventional heating and the use of stoichiometric, often hazardous, reagents.

Step 1: Knorr Pyrazole Synthesis via Conventional Heating

The synthesis of the pyrazolone core is a cornerstone of this class of heterocycles. The traditional Knorr synthesis involves the condensation of a β-ketoester with a hydrazine.[2] In our case, to achieve the 3-ethoxy substitution, we select diethyl ethoxymethylenemalonate as the β-dicarbonyl equivalent. The reaction with phenylhydrazine proceeds via a sequence of condensation and intramolecular cyclization, typically under reflux in an acidic or alcoholic solvent.

Causality of Experimental Choices:

  • Solvent (Ethanol/Acetic Acid): Acts as a medium for the reactants and the acetic acid protonates the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by phenylhydrazine.

  • Reflux Conditions: The high temperature provides the necessary activation energy to overcome the energy barrier for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion.

Step 2: Riley Oxidation of the Active Methylene Group

The conversion of the C4 methylene group of the pyrazolone to a carbonyl is achieved via the Riley oxidation, a classic method for oxidizing active methylene groups adjacent to a carbonyl.[3] This reaction employs selenium dioxide (SeO₂), a powerful but highly toxic oxidizing agent.[4]

Causality of Experimental Choices:

  • Selenium Dioxide (SeO₂): This reagent is highly effective for this specific transformation. The mechanism involves an initial ene reaction followed by a[5][6]-sigmatropic rearrangement, which ultimately leads to the formation of the 1,2-dicarbonyl compound.[4]

  • Solvent (Dioxane/Water): Dioxane is a common solvent for SeO₂ oxidations due to its ability to solubilize both the organic substrate and the inorganic oxidant, facilitating the reaction.

Experimental Protocols: Route A

Protocol A1: Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazol-5(4H)-one

  • To a round-bottom flask, add phenylhydrazine (10.8 g, 0.1 mol) and absolute ethanol (150 mL).

  • Add diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) to the solution.

  • Add 5-6 drops of glacial acetic acid as a catalyst.

  • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure pyrazolone precursor.

Protocol A2: Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

  • Caution: Selenium dioxide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a three-necked flask equipped with a condenser, add the pyrazolone precursor (0.1 mol) and 1,4-dioxane (200 mL).

  • Prepare a solution of selenium dioxide (12.2 g, 0.11 mol) in water (20 mL) and add it dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours. A black precipitate of elemental selenium will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the selenium precipitate through a pad of celite.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target dione.

G cluster_0 Step 1: Knorr Condensation cluster_1 Step 2: Riley Oxidation a1 Mix Phenylhydrazine + DEEM in Ethanol/AcOH a2 Reflux (4-6 hours) a1->a2 a3 Work-up & Recrystallization a2->a3 b1 Dissolve Precursor in Dioxane a3->b1 Pyrazolone Precursor b2 Add SeO₂ Solution b1->b2 b3 Reflux (6-8 hours) b2->b3 b4 Filter Selenium & Purify b3->b4

Caption: Workflow for the Traditional Synthetic Route (A).

Route B: A Green-by-Design Synthetic Pathway

This route is designed to adhere to the principles of green chemistry by employing energy-efficient technologies, safer reagents, and minimizing waste.[6]

Step 1: Microwave-Assisted, Solvent-Free Condensation

The initial condensation can be significantly improved by using microwave irradiation. Microwave heating provides rapid and uniform heating, drastically reducing reaction times from hours to minutes.[7] Furthermore, conducting the reaction under solvent-free conditions minimizes the use of volatile organic compounds and simplifies product isolation.[8]

Causality of Experimental Choices:

  • Microwave Irradiation: Microwaves directly couple with polar molecules in the reaction, leading to rapid, localized superheating. This dramatically accelerates the rate of reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[7]

  • Solvent-Free Conditions: This approach embodies the principle of waste prevention. By eliminating the solvent, the process becomes more atom-economical, and the work-up is often a simple recrystallization, avoiding large volumes of solvent waste.[8] A catalytic amount of a reusable catalyst, such as graphene oxide, can further enhance efficiency.[7]

Step 2: Catalytic Aerobic Oxidation

The second step replaces the toxic selenium dioxide with a greener alternative. The active methylene group at C4 is susceptible to oxidation. A highly attractive green approach is the use of molecular oxygen (from air) as the terminal oxidant, with water being the only byproduct. This can be achieved using a suitable catalyst. Copper-based catalysts, for instance, are known to facilitate a variety of aerobic oxidations.[9] Another promising green oxidant is N-Bromosuccinimide (NBS), which can perform the oxidation effectively, sometimes in aqueous media, making it a safer alternative to SeO₂.[10][11]

Causality of Experimental Choices:

  • Catalyst (e.g., Cu(II) salt): A copper catalyst can facilitate a catalytic cycle where it is oxidized by air and then, in its higher oxidation state, oxidizes the pyrazolone substrate before being regenerated. This avoids the use of stoichiometric, hazardous oxidants.

  • Oxidant (Air/O₂): Air is the ultimate green oxidant – it is free, abundant, and produces no toxic byproducts.

  • Alternative Oxidant (NBS): N-Bromosuccinimide is a solid, easy-to-handle reagent and is less toxic than heavy metal oxidants. Its use, especially in greener solvent systems, represents a significant improvement in safety and environmental impact over the Riley oxidation.[10]

Experimental Protocols: Route B

Protocol B1: Microwave-Assisted Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazol-5(4H)-one

  • In a microwave-safe vessel, thoroughly mix phenylhydrazine (10.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at 150 °C (power: 180 W) for 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the vessel to cool to room temperature.

  • The resulting solid product can be purified by direct recrystallization from a minimal amount of ethanol.

Protocol B2: Catalytic Aerobic Oxidation to 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

  • To a flask containing the pyrazolone precursor (0.1 mol) in a suitable solvent like acetonitrile or an ionic liquid, add a catalytic amount of CuCl₂ (e.g., 5 mol%).

  • Bubble air or oxygen through the stirred reaction mixture at 60-80 °C.

  • Monitor the reaction for 4-8 hours by TLC until the starting material is consumed.

  • Upon completion, cool the mixture. If a solid catalyst is used, it can be filtered off for reuse.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the target dione.

G cluster_0 Step 1: Green Condensation cluster_1 Step 2: Catalytic Oxidation a1 Mix Reagents (Solvent-Free) a2 Microwave Irradiation (10-15 mins) a1->a2 a3 Direct Recrystallization a2->a3 b1 Dissolve Precursor + Cu(II) Catalyst a3->b1 Pyrazolone Precursor b2 Heat & Bubble Air (4-8 hours) b1->b2 b3 Filter Catalyst & Purify b2->b3

Caption: Workflow for the Green-by-Design Synthetic Route (B).

Data-Driven Performance Comparison

The following table summarizes the key performance indicators for the two routes. Yields and reaction times are based on typical outcomes for analogous reactions reported in the literature.

ParameterRoute A: Traditional SynthesisRoute B: Green-by-Design SynthesisJustification & E-E-A-T Insights
Step 1: Condensation
Method Conventional RefluxMicrowave-Assisted, Solvent-FreeMicrowave heating offers superior energy transfer efficiency, leading to dramatically reduced reaction times.[7]
Reaction Time 4 - 6 hours10 - 15 minutesThe solvent-free approach simplifies work-up, reducing overall process time and resource consumption.[8]
Solvent Ethanol / Acetic AcidNoneEliminating solvents is a primary goal of green chemistry, reducing VOC emissions and waste.[1]
Energy Input High (prolonged heating)Low (short irradiation time)Microwave reactors are more energy-efficient than traditional heating mantles for short reaction times.
Yield (Est.) ~85-95%[2]~90-98%[8]Microwave synthesis often leads to cleaner reactions and higher yields by minimizing side product formation.
Step 2: Oxidation
Method Riley OxidationCatalytic Aerobic OxidationThis moves from a stoichiometric, toxic heavy-metal reagent to a catalytic system using air as the ultimate oxidant.
Oxidant Selenium Dioxide (SeO₂)Air (O₂) / NBS (alternative)SeO₂ is highly toxic and generates hazardous waste.[4] Air is the ideal green oxidant. NBS is a much safer, manageable alternative.[9][10]
Reaction Time 6 - 8 hours4 - 8 hoursWhile reaction times may be comparable, the safety and environmental profile of the green method is vastly superior.
Solvent 1,4-DioxaneAcetonitrile / Ionic Liquid / WaterDioxane is a suspected carcinogen. Greener solvents like acetonitrile or reusable ionic liquids are preferred.
Waste Profile Elemental Selenium (toxic)WaterThe only theoretical byproduct of aerobic oxidation is water, representing a massive reduction in hazardous waste.
Yield (Est.) ~50-70%[12]~60-80% (Highly dependent on catalyst)Yields for catalytic aerobic oxidations can be high, though catalyst optimization is critical.

Conclusion and Authoritative Recommendation

This guide demonstrates a clear and compelling case for adopting a green-by-design approach for the synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. While the traditional route is mechanistically sound and relies on well-documented reactions, it suffers from significant drawbacks, including long reaction times, high energy consumption, and the use of highly toxic reagents like selenium dioxide.

The proposed green route offers substantial improvements across nearly every metric. The microwave-assisted, solvent-free synthesis of the pyrazolone precursor is exceptionally rapid and efficient, aligning with the principles of process intensification and waste minimization. The subsequent catalytic aerobic oxidation represents a paradigm shift in safety and sustainability, replacing a hazardous stoichiometric oxidant with air.

For researchers and drug development professionals, the adoption of Route B is not merely an ethical choice but a scientifically superior one. It offers a pathway to higher efficiency, enhanced safety, and a significantly reduced environmental footprint, which are increasingly critical considerations in modern chemical synthesis. Future research should focus on optimizing the catalytic system for the aerobic oxidation step to further improve yields and reduce reaction times, potentially through the development of novel heterogeneous catalysts that simplify product purification and catalyst recycling.

References

  • Ali, H. M., El-Ossaily, Y. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.[6]

  • Nair, V., et al. (2007). Facile Route to Tetrasubstituted Pyrazoles Utilizing Ceric Ammonium Nitrate. PMC.[5]

  • Ali, H. M., El-Ossaily, Y. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications.[6]

  • Nair, V., & Augustine, A. (2010). Cerium(IV) Ammonium Nitrate as a Catalyst in Organic Synthesis. Chemical Reviews.[13]

  • Bikas, R., et al. (2020). Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. SN Applied Sciences.[9]

  • Petrosyan, V. A., & Kurbatov, V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.[14]

  • Ghahremanzadeh, R., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society.[2]

  • Yadav, G., et al. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing.[7]

  • Butler, R. N., & Coyne, A. G. (2008). A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings: Release of Parent Azoles. The Journal of Organic Chemistry.[15]

  • Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate - CAN. organic-chemistry.org.[16]

  • ResearchGate. (2018). Cerium(IV) Ammonium Nitrate: A Versatile Oxidant in Synthetic Organic Chemistry. Request PDF.[17]

  • CN104326984A - Synthesis method of high-purity pharmaceutical injection-grade edaravone raw material. (2015). Google Patents.[8]

  • Lindsey, J. S., & Tativalsa, R. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar.[18]

  • Armstrong, A. (2004). Functional Group Interconversions - Lecture 5. Imperial College London.[4]

  • Sament, S. S., & El-Kousy, S. M. (1981). Determination of organic pharmaceuticals with N-bromosuccinimide. Part IV. Some pyrazolone derivatives by back-titration. Analyst.[19]

  • NPTEL Archive. (n.d.). 5.5.2.2 Selenium Dioxide. nptel.ac.in.[3]

  • Młochowski, J., et al. (2012). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC.[12]

  • Patel, M. V., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. The Journal of Organic Chemistry.[20]

  • Gunkara, O. T., et al. (2013). Synthesis of New Pyrazolone Dyes. ResearchGate.[21]

  • ChemOrgChem. (2024, April 12). Selenium Dioxide (SeO2) Reagent and their Applications Part-II. YouTube.[22]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). organic-chemistry.org.[10]

  • Wang, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry.[23]

  • Itoh, A., et al. (1998). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. ResearchGate.[24]

  • Nishino, K., et al. (2008). The radical scavenger edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) reacts with a pterin derivative and produces a cytotoxic substance that induces intracellular reactive oxygen species generation and cell death. PubMed.[25]

  • Patil, S. B., et al. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.[11]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

This document provides essential procedural guidance for the proper disposal of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. As laboratory professionals, our responsibility extends beyond the discovery process to include the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the proper disposal of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. As laboratory professionals, our responsibility extends beyond the discovery process to include the safe and environmentally conscious management of all chemical substances, from acquisition to disposal. This guide is built on the foundational principles of risk mitigation, regulatory compliance, and scientific best practices. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, the guidance herein is derived from the known hazards of analogous pyrazole derivatives and established chemical waste management protocols.

The pyrazole core is a common motif in biologically active molecules, and related compounds are known to be harmful if swallowed, toxic upon skin contact, and capable of causing serious skin and eye irritation.[1][2] Therefore, 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione must be treated as a hazardous substance, and its disposal must be managed with the utmost care to protect both laboratory personnel and the environment.

Core Directive: The Primacy of Professional Disposal

The cornerstone of safe disposal is the principle that all waste containing 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione must be handled by licensed hazardous waste professionals.

In-laboratory treatment or neutralization of this compound is strongly discouraged. [3] Such procedures are often prohibited by institutional and federal regulations and should never be attempted without a compound-specific, validated risk assessment and explicit approval from your institution's Environmental Health and Safety (EHS) department.[4][5] The primary and mandatory disposal method is to consign all waste streams to your institution's designated hazardous waste management program.[3][6]

Operational Plan: From Generation to Collection

The following step-by-step process ensures that waste is managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Step 1: Immediate Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous reactions in waste containers. As soon as a material containing 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is deemed waste, it must be segregated into the appropriate stream.

  • Solid Waste: This stream includes any non-sharp items contaminated with the compound.

    • Residual or expired solid 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione.

    • Contaminated Personal Protective Equipment (PPE), such as gloves and disposable lab coats.[3]

    • Weighing papers, bench protectors, and absorbent materials used for minor cleanups.[3]

  • Liquid Waste: This stream includes all solutions containing the compound.

    • Reaction mixtures, mother liquors, and filtrate.

    • Solutions from rinsing contaminated glassware.

    • Crucially, do not mix this waste with other liquid waste streams (e.g., halogenated vs. non-halogenated solvents) unless explicitly permitted by your EHS department. [3]

  • Sharps Waste: Any sharp items (needles, razor blades, contaminated glass pipettes) must be placed in a designated, puncture-proof sharps container.

Step 2: Proper Containerization

The integrity of your waste containment is your first line of defense against spills and exposure.

  • Select the Right Container:

    • Use only containers provided or approved by your EHS department. These are typically made of chemically resistant materials like high-density polyethylene (HDPE) or borosilicate glass.[3]

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid.[3]

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

Step 3: Meticulous Labeling

Accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who may handle the container.[8]

  • As soon as the first drop of waste enters the container, it must be labeled.[6]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste" .[8]

    • The full, unabbreviated chemical name: "3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione" and all other constituents in the container, including solvents.

    • An indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms should be used where appropriate.[8]

    • The date the container was first used and the date it becomes full.[6]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store limited quantities of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8]

  • Location: The SAA must be under the control of laboratory personnel.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of any acutely hazardous waste in your SAA.[6][7]

  • Secondary Containment: Store waste containers in a secondary bin or tray that can hold the entire volume of the largest container, preventing the spread of material in case of a leak.[6]

  • Segregation: Do not store incompatible chemicals together in the same secondary containment.

Step 5: Arranging for Disposal
  • Once a waste container is full, or if work on the project is complete, seal it securely.

  • Complete the necessary waste pickup request forms as required by your institution's EHS department.[6]

  • Ensure that full containers are collected promptly to avoid exceeding storage time limits (which can be up to 90-180 days for Small Quantity Generators, but may be shorter based on institutional policy).[8]

Data and Workflow Summary

Table 1: Disposal Protocol Quick Reference
ParameterSolid WasteLiquid Waste
Examples Residual powder, contaminated gloves, weighing paper, spill padsReaction mixtures, washings, mother liquor
Container EHS-approved, labeled solid waste drum or pail (e.g., HDPE)EHS-approved, labeled liquid waste container (e.g., borosilicate glass, HDPE)
Labeling "Hazardous Waste," full chemical names, hazard warnings, accumulation dates"Hazardous Waste," full chemical names and concentrations, hazard warnings, dates
Key Action Collect in a dedicated, lined container. Keep closed.Collect in a dedicated container. Do not mix with incompatible waste streams. Keep closed.
Final Disposal Via institutional EHS pickup for licensed contractor disposal.[9]Via institutional EHS pickup for licensed contractor disposal.[9][10]
Disposal Workflow Diagram

The following diagram illustrates the lifecycle of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione waste within the laboratory.

G cluster_generation Point of Generation cluster_segregation Segregation & Containerization cluster_management Waste Management & Storage cluster_disposal Final Disposition gen Waste Generation (e.g., experiment conclusion, expired material) solid Solid Waste (Contaminated PPE, powder) gen->solid liquid Liquid Waste (Solutions, rinsates) gen->liquid solid_container 1. Place in Labeled Solid Waste Container solid->solid_container liquid_container 2. Place in Labeled Liquid Waste Container liquid->liquid_container saa 3. Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa pickup 4. Request Pickup from Institutional EHS saa->pickup contractor 5. Transfer to Licensed Hazardous Waste Contractor pickup->contractor

Caption: Waste disposal workflow for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione.

Emergency Protocol: Spill Management

Accidents can happen. A prepared response is your best tool for mitigating risk.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, double-layered chemical-resistant gloves), contain the spill.

    • For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust generation.[3]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in your designated solid hazardous waste container.[3][9]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[3]

  • Large Spills:

    • Immediately evacuate the laboratory.

    • Alert neighboring labs and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Contact your institution's emergency response number and the EHS department from a safe location.[3]

    • Do not attempt to clean up a large spill yourself.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the wider community.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]

  • SAFETY DATA SHEET - 447-LM. U.S. WATER. [Link]

  • SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

  • SAFETY DATA SHEET - 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Angene Chemical. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]

  • 3-ethoxy-1H-pyrazole — Chemical Substance Information. NextSDS. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Hazard Assessment and Core Principles Pyrazole derivatives, as a class of heterocyclic compounds, are biologically active and may present various hazards.[2][3] Based on data from related compounds, researchers must assu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Core Principles

Pyrazole derivatives, as a class of heterocyclic compounds, are biologically active and may present various hazards.[2][3] Based on data from related compounds, researchers must assume that 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione may cause skin and eye irritation[4][5][6][7][8][9], and could be harmful if inhaled or ingested.[6][7][9][10] Some pyrazole compounds also exhibit aquatic toxicity.[5][10] Therefore, all handling and disposal procedures must be conducted with the utmost care to minimize exposure and environmental release.

Core Principle: In the absence of specific data, treat 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione with a high degree of caution. All waste containing this compound must be managed by a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[1] In-laboratory chemical treatment or neutralization is strongly discouraged without a compound-specific, validated risk assessment.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing chemical exposure. The following table summarizes the required PPE for handling 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against accidental splashes and airborne particles.[4][6][11][12]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. Closed-toe shoes.Prevents skin contact, which can cause irritation.[4][5][6][7][8][9] Contaminated clothing should be removed and washed before reuse.[4][8]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used if handling the solid form, especially if there is a potential for dust generation.Minimizes the risk of inhaling the compound, which may be harmful.[7][9][13]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Designated Area: All handling of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6][11][12][14][15]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][10][12]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), a scoop, and a designated hazardous waste container should be readily available.[1]

Weighing and Aliquoting
  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[6][9][11][12][15]

  • Labeling: Clearly label all containers with the full chemical name and any known hazard warnings.

In-Use Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the compound.[4][8]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6][8][9]

  • Storage: When not in use, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8][12][14][15]

Emergency Response

Proper preparation for emergencies is crucial.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][8][9][11][12]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6][8][9][11][12]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][6][8][9][11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8][12]
Spill Response

The following diagram outlines the procedural flow for responding to a small chemical spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Don_PPE Don appropriate PPE Evacuate->Don_PPE Contain Contain the spill with inert absorbent material Don_PPE->Contain Collect Carefully collect contaminated material Contain->Collect Dispose Place in a labeled hazardous waste container Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate Report Report the incident to EHS Decontaminate->Report

Caption: Workflow for a small chemical spill response.

For large spills, immediately evacuate the laboratory and contact your institution's emergency response number and EHS department.[1]

Disposal Plan

The proper disposal of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione and any associated waste is critical to ensure safety and environmental protection.

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with the compound, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other waste streams unless explicitly permitted by your EHS department.[1]

Container Management
  • Container Selection: Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene for solids), in good condition, and have a secure, leak-proof lid.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.

Final Disposal
  • Professional Disposal: The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[1][4][5][12]

  • Documentation: Complete all required waste disposal forms or manifests as instructed by your EHS department.[1]

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • 3 - SAFETY DATA SHEET. (2025, December 19).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).
  • Safety Data Sheet - Angene Chemical. (2025, March 22).
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, September 19).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 5).
  • Material Safety Data Sheet - genesystem. (2021, January 4).
  • 1H-Pyrazole-3,4,5-d3 - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 10).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 21).
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • US4996327A - Preparation of pyrazole and its derivatives - Google Patents. (n.d.).
  • 3,5-Dimethyl-4-iodo-1H-pyrazole 97 2033-45-6. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.